molecular formula C15H14N6S B15187443 Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl- CAS No. 113367-92-3

Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl-

Cat. No.: B15187443
CAS No.: 113367-92-3
M. Wt: 310.4 g/mol
InChI Key: HVSSDIUDWMAXTL-UHFFFAOYSA-N
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Description

1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is a complex organic compound that features a benzimidazole ring, an amidino group, and a thiourea moiety. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea typically involves the condensation of 2-aminobenzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea involves its interaction with biological macromolecules. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to antiproliferative effects. The thiourea moiety can form hydrogen bonds with proteins, inhibiting their activity . The compound’s molecular targets include DNA and various enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is unique due to its combination of a benzimidazole ring, an amidino group, and a thiourea moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

CAS No.

113367-92-3

Molecular Formula

C15H14N6S

Molecular Weight

310.4 g/mol

IUPAC Name

(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-phenylthiourea

InChI

InChI=1S/C15H14N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h1-10H,(H2,19,20,21)(H2,16,17,18,22)

InChI Key

HVSSDIUDWMAXTL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2

Origin of Product

United States

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